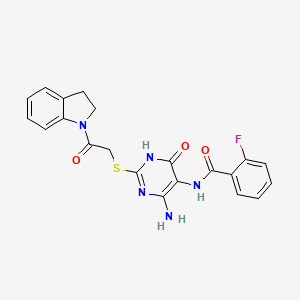![molecular formula C10H9N3OS B2448705 [(E)-(3-oxoinden-1-ylidene)amino]thiourea CAS No. 4839-52-5](/img/structure/B2448705.png)
[(E)-(3-oxoinden-1-ylidene)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(E)-(3-oxoinden-1-ylidene)amino]thiourea is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
The synthesis of thiourea derivatives has been studied extensively. For instance, one study discussed the synthesis of a novel thiourea derivative via green routes . The synthetic inhibitor 2-amino-N-(phenylcarbamothioyl) benzamide (APCB) was assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 .Molecular Structure Analysis
Thiourea is a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis
Thiourea has been used in various chemical reactions. For instance, it has been used as a reagent in the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a ß-ketoester, and urea .Physical And Chemical Properties Analysis
Thiourea is a white solid with a molar mass of 76.12 g·mol −1. It has a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water, with a solubility of 142 g/L at 25 °C .Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis of Organic Compounds :
- Thiourea, including derivatives like (E)-(3-oxoinden-1-ylidene)amino]thiourea, is utilized in various catalytic reactions. For example, it plays a crucial role in the [3+2] cycloaddition of donor-acceptor cyclopropanes, yielding diverse 2-amino-4,5-dihydrothiophenes. This process is significant for producing optically active compounds from enantiomerically pure cyclopropanes, with thiourea acting as a source for the C=S double bond and amino functionality (Xie et al., 2019).
Organocatalysis and Enantioselective Reactions :
- Thiourea derivatives have been shown to mediate highly enantioselective Michael additions of nitroalkanes to 3-ylidene oxindoles. These reactions are critical for creating stereocenters, including C-3 all-carbon quaternary centers, in a perfectly defined configuration. This process is valuable for generating pharmaceutically attractive molecular targets (Quintavalla et al., 2013).
Pharmaceutical Applications :
- Thiourea derivatives, similar to the subject compound, have been explored in the development of novel benzenesulfonamides. These compounds show promising inhibitory activity against carbonic anhydrase isoforms, particularly those associated with tumors. They exhibit potential in anti-proliferative activity against breast and colorectal cancer cell lines, making them significant in medicinal chemistry (Eldehna et al., 2017).
Crystal Growth and Material Science :
- In material science, thiourea derivatives are used in the growth of organic crystals like N-[(propan-2-ylidene)amino]thiourea. These studies involve determining nucleation parameters such as metastable zone width, induction period, and interfacial energy. The resulting crystals have applications in areas like second harmonic generation, showcasing their potential in optical technologies (Pandian et al., 2015).
Synthesis of Complex Molecules and Stereochemistry Control :
- Thiourea-catalyzed reactions are instrumental in synthesizing complex molecules, such as in the Michael-Michael cascade reaction of 2-(2-oxoindolin-3-ylidene)acetic esters. These reactions help form multiple carbon-carbon bonds and stereocenters, including quaternary spiro carbons, under controlled stereochemistry. This type of reaction is crucial for the creation of polyfunctional spirocyclohexane derivatives containing multiple consecutive stereogenic centers, which are valuable in synthetic organic chemistry (Monari et al., 2015).
Antioxidant Properties and Theoretical Studies :
- Asymmetric bis-isatin derivatives containing the thiourea moiety have been synthesized and characterized for their antioxidant properties. These compounds, related in structure to (E)-(3-oxoinden-1-ylidene)amino]thiourea, have been studied using spectroscopic methods and computational approaches to understand their structure-activity relationships, indicating their potential in pharmacological applications (Yakan et al., 2021).
Mecanismo De Acción
Target of Action
It is known that thiourea derivatives, which [(e)-(3-oxoinden-1-ylidene)amino]thiourea is a part of, have a broad spectrum of biological activity . They have been found to exhibit antitumor, antimicrobial, and antiviral activities .
Mode of Action
It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes . This suggests that [(E)-(3-oxoinden-1-ylidene)amino]thiourea may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that thiourea derivatives can induce antioxidant mechanisms, suggesting that [(e)-(3-oxoinden-1-ylidene)amino]thiourea may affect oxidative stress pathways .
Pharmacokinetics
It is known that the planar structure of thiourea derivatives allows them to act as dna intercalators , which could potentially influence their bioavailability and distribution.
Result of Action
Given the broad spectrum of biological activity exhibited by thiourea derivatives , it is likely that [(E)-(3-oxoinden-1-ylidene)amino]thiourea could have multiple effects at the molecular and cellular levels.
Action Environment
It is known that thiourea derivatives can induce antioxidant mechanisms under conditions of environmental stress , suggesting that [(E)-(3-oxoinden-1-ylidene)amino]thiourea may also exhibit similar properties.
Safety and Hazards
Propiedades
IUPAC Name |
[(E)-(3-oxoinden-1-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-10(15)13-12-8-5-9(14)7-4-2-1-3-6(7)8/h1-4H,5H2,(H3,11,13,15)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASNLDZIYPMQQK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=S)N)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\NC(=S)N)/C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(3-oxoinden-1-ylidene)amino]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![3H-pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
![6-Methyl-2-[[1-[2-(3-methylphenoxy)propanoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2448628.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2448633.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2448637.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2448640.png)
![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)
![[4-[(Z)-3-[2-Chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2448642.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)